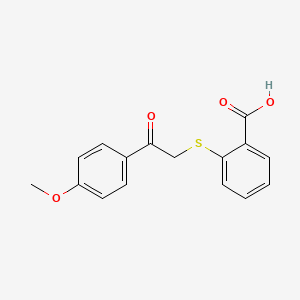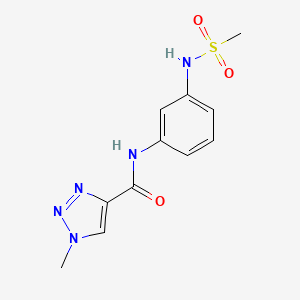![molecular formula C11H12Cl2N2 B3007322 [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287282-14-6](/img/structure/B3007322.png)
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is a chemical compound characterized by its unique bicyclo[111]pentane structure, which is a highly strained and rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+1] cycloaddition reaction involving a suitable precursor.
Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the bicyclo[1.1.1]pentane core.
Hydrazine Formation: The final step involves the reaction of the intermediate with hydrazine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed to modify the dichlorophenyl group or the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation Products: Oxides of the hydrazine moiety.
Reduction Products: Reduced forms of the dichlorophenyl group or hydrazine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The rigid bicyclo[1.1.1]pentane core makes it a valuable building block in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its unique structure.
Biology:
Biochemical Studies: The compound can be used to study biochemical pathways involving hydrazine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core allows for specific binding interactions, while the dichlorophenyl group can participate in various chemical reactions. The hydrazine moiety can act as a nucleophile, participating in biochemical reactions.
Comparison with Similar Compounds
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure but with an amine group instead of hydrazine.
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Contains a hydroxyl group instead of hydrazine.
Uniqueness:
- The presence of the hydrazine moiety in [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine provides unique reactivity compared to its analogs.
- The dichlorophenyl group adds to its chemical versatility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c12-8-1-7(2-9(13)3-8)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNFHJLBCPNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3007239.png)
![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)


![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)









